4-(3-Fluoro-2-nitrophenyl)morpholine
Overview
Description
4-(3-Fluoro-2-nitrophenyl)morpholine is a reactant in the synthesis of 5-substituted oxazolidinone derivatives with high antimicrobial activity . It is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Synthesis Analysis
The synthesis of 4-(3-Fluoro-2-nitrophenyl)morpholine involves eight consecutive reactions, taking about 60 hours . The process involves the nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of Cs2CO3 in THF at 50 °C for 2 hours.Molecular Structure Analysis
The molecular formula of 4-(3-Fluoro-2-nitrophenyl)morpholine is C10H11FN2O3. It has an average mass of 226.204 Da and a monoisotopic mass of 226.075363 Da .Chemical Reactions Analysis
4-(3-Fluoro-2-nitrophenyl)morpholine is a key intermediate in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
Compounds like 4-(3-Fluoro-2-nitrophenyl)morpholine can serve as key intermediates in the synthesis of antibiotics such as Linezolid, which is effective against Gram-positive pathogens .
Organic Synthesis Research
The morpholine moiety within these compounds is often used in organic synthesis, particularly in the synthesis of heterocyclic compounds like oxadiazoles, which have various pharmacological activities .
Antibacterial Drug Development
The structural similarity to intermediates used in antibacterial drugs suggests that 4-(3-Fluoro-2-nitrophenyl)morpholine could be explored for its potential in developing new antibacterial agents .
Chemical Process Optimization
Research into continuous synthesis and microfluidic devices using related compounds indicates potential applications in process optimization for pharmaceutical manufacturing .
Safety and Hazards
4-(3-Fluoro-2-nitrophenyl)morpholine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .
Future Directions
The synthesized morpholine tetrazole hybrids offer a promising, friendly substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research . The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was firstly explored in Microfluidic devices , indicating potential future directions in the field of microfluidics and continuous flow chemistry.
Mechanism of Action
Target of Action
It’s worth noting that this compound is a key intermediate in the synthesis of linezolid , a highly effective antibiotic used against a wide class of Gram-positive pathogens . Therefore, it’s plausible that the compound may interact with bacterial proteins or enzymes that are crucial for the survival and proliferation of these pathogens.
Mode of Action
As an intermediate in the synthesis of Linezolid , it’s likely that its mode of action is related to the inhibition of bacterial protein synthesis, which is the known mechanism of Linezolid .
Biochemical Pathways
Given its role in the synthesis of linezolid , it may be involved in the inhibition of the bacterial ribosome, thereby preventing protein synthesis and leading to the death of the bacteria .
Result of Action
As an intermediate in the synthesis of Linezolid , its primary role is likely to contribute to the overall antibacterial activity of the final product .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
4-(3-fluoro-2-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(10(8)13(14)15)12-4-6-16-7-5-12/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGZYCSIUOTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-2-nitrophenyl)morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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